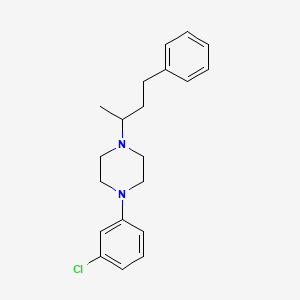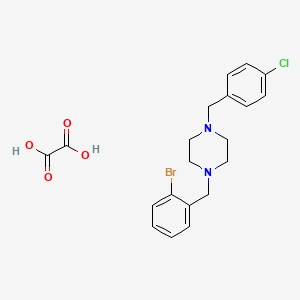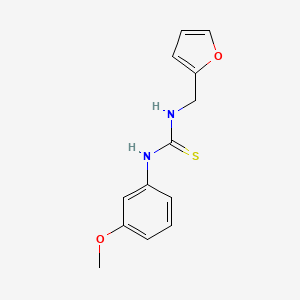
1-(3-chlorophenyl)-4-(1-methyl-3-phenylpropyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-4-(1-methyl-3-phenylpropyl)piperazine, commonly known as mCPP, is a psychoactive drug that belongs to the class of phenylpiperazine compounds. It has been studied for its potential use in the treatment of various psychiatric disorders, including depression, anxiety, and obsessive-compulsive disorder.
Mécanisme D'action
The exact mechanism of action of mCPP is not fully understood. It is known to act as a serotonin receptor agonist, specifically at the 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C receptors. It may also affect other neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
mCPP has been shown to increase heart rate, blood pressure, and body temperature in animal models. It may also affect glucose metabolism and cause changes in the levels of various hormones. In humans, mCPP has been shown to induce anxiety, panic attacks, and other psychological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using mCPP in lab experiments is its well-defined pharmacological profile. It has been extensively studied and its effects are well-known. However, its adverse effects, such as inducing panic attacks, may limit its use in certain experiments. Additionally, its effects may vary depending on the species and strain of the animal being used.
Orientations Futures
There are several future directions for the study of mCPP. One direction is to further investigate its potential use in the treatment of psychiatric disorders. Another direction is to study its effects on other neurotransmitters and hormones. Additionally, the development of new compounds based on the structure of mCPP may lead to the discovery of more effective treatments for psychiatric disorders.
Conclusion:
In conclusion, 1-(3-chlorophenyl)-4-(1-methyl-3-phenylpropyl)piperazine, or mCPP, is a psychoactive drug that has been studied for its potential use in the treatment of various psychiatric disorders. Its mechanism of action involves serotonin receptor agonism, and it has been shown to have both anxiogenic and antidepressant effects. However, its adverse effects, such as inducing panic attacks, may limit its use in certain experiments. There are several future directions for the study of mCPP, including further investigation of its potential therapeutic uses and the development of new compounds based on its structure.
Méthodes De Synthèse
MCPP can be synthesized through various methods, including the reaction of 3-chlorophenylpiperazine with 1-methyl-3-phenylpropan-1-ol in the presence of a catalyst. Another method involves the reaction of 3-chlorophenylpiperazine with 1-methyl-3-phenylpropanolamine in the presence of a reducing agent. The purity of the synthesized compound can be confirmed using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
MCPP has been studied for its potential use in the treatment of various psychiatric disorders. It has been shown to have anxiogenic and antidepressant effects in animal models. In a human study, mCPP was found to increase anxiety and induce panic attacks in patients with panic disorder. However, it has also been shown to reduce symptoms of obsessive-compulsive disorder in some patients.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-4-(4-phenylbutan-2-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2/c1-17(10-11-18-6-3-2-4-7-18)22-12-14-23(15-13-22)20-9-5-8-19(21)16-20/h2-9,16-17H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMZTAGLRGIETO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4-(4-phenylbutan-2-yl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-iodo-N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)benzamide](/img/structure/B4973263.png)
![5-{3-[3-(2,4-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4973267.png)
![N-(4-bromophenyl)-2-{[N-(2-hydroxyethyl)glycyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4973273.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide](/img/structure/B4973277.png)
![5-fluoro-2-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4973283.png)
![methyl [3-(4-nitrophenyl)-1-adamantyl]acetate](/img/structure/B4973290.png)
![2-{[2-(3-amino-5-methyl-1H-pyrazol-1-yl)-2-oxoethyl]thio}-3-cyclopentyl-4(3H)-quinazolinone](/img/structure/B4973295.png)
![(2-allyl-4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B4973302.png)
![7-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4973308.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4973326.png)
![N-[2-(2-fluorophenyl)ethyl]-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4973334.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide](/img/structure/B4973340.png)